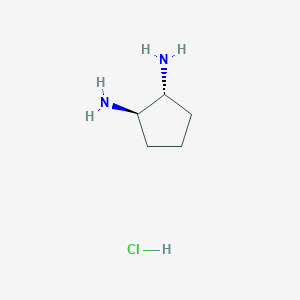

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride

Descripción general

Descripción

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of complex molecules. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in laboratory and industrial settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride typically involves the reduction of cyclopentanone followed by amination. One common method is the catalytic hydrogenation of cyclopentanone in the presence of ammonia or an amine source, using a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired product.

Another approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the synthesis. For example, asymmetric hydrogenation or enzymatic reduction can be employed to obtain the (1R,2R) configuration with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Further reduction of the diamine can lead to the formation of cyclopentane derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Cyclopentane derivatives

Substitution: N-substituted cyclopentane diamines

Aplicaciones Científicas De Investigación

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride is a chiral diamine compound with the molecular formula C5H12N2·HCl and a molecular weight of approximately 173.08 g/mol. It features two amino groups attached to a cyclopentane ring, giving it unique stereochemical properties that make it valuable in various chemical and biological applications.

Applications

This compound has diverse applications due to its unique structural and chemical properties.

Asymmetric Synthesis

- Chiral Auxiliary Due to its chirality, (1R,2R)-cyclopentane-1,2-diamine can be used as a ligand in asymmetric catalysis reactions. These reactions involve the formation of a new chiral center in a molecule, and the use of a chiral ligand can control the stereochemistry of the product. For instance, research has shown its potential as a ligand in the asymmetric hydrogenation of alkenes, leading to the development of new chiral molecules with various applications.

- Pharmaceutical Preparation It serves as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of pharmaceuticals.

Building Block for Complex Molecules

- Medicinal Chemistry, Materials Science and Other Fields The diamine structure of (1R,2R)-cyclopentane-1,2-diamine makes it a valuable building block for the synthesis of more complex molecules. Its two amine functional groups can react with various other functionalities to form diverse structures with potential applications in medicinal chemistry, materials science, and other fields.

- Polyamides Synthesis (1R,2R)-Cyclopentane-1,2-diamine can be incorporated into the backbone of polymers, potentially leading to materials with unique properties. Research suggests its use in the synthesis of polyamides, which are a class of polymers known for their high strength and thermal stability.

Metal-Organic Frameworks (MOFs)

- The ability of (1R,2R)-Cyclopentane-1,2-diamine to bind to metal ions makes it a potential candidate for the construction of MOFs. These porous materials have various applications, including gas storage, separation, and catalysis.

- Research indicates that (1R,2R)-Cyclopentane-1,2-diamine exhibits notable biological activity. It has been linked to various biochemical pathways and is involved in synthesizing biologically active compounds. Its derivatives have shown potential as inhibitors for certain enzymes and receptors, contributing to its significance in drug development.

- Potential as Anticancer Agent The biological activity of this compound has been explored in various studies and exhibits potential as an anticancer agent.

Synthesis of Pharmaceuticals

- The compound is often utilized in the synthesis of pharmaceuticals and other biologically active molecules due to its ability to form stable complexes with metal ions and other organic compounds.

Mecanismo De Acción

The mechanism of action of Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. In medicinal chemistry, it is used to design enzyme inhibitors that can block the activity of target enzymes, leading to therapeutic effects.

Comparación Con Compuestos Similares

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride can be compared with other similar compounds, such as:

(1R,2R)-rel-2-Phenylcyclopropanamine hydrochloride: This compound has a similar chiral structure but with a phenyl group attached to the cyclopropane ring, offering different reactivity and applications.

(1R,2R)-trans-2-Aminocyclopentanol hydrochloride: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and uses.

(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride: The presence of fluorine atoms in this compound provides unique chemical and biological properties compared to this compound.

The uniqueness of this compound lies in its specific chiral configuration and the presence of two amino groups, which make it a versatile and valuable compound in various fields of research and industry.

Actividad Biológica

Rel-(1R,2R)-cyclopentane-1,2-diamine hydrochloride is a chiral diamine compound that has garnered attention for its diverse biological activities. This article explores its potential applications in various therapeutic areas, particularly focusing on its anticancer properties, interactions with orexin receptors, and its role in metal complexation.

- Molecular Formula : CHClN

- Molecular Weight : 173.08 g/mol

- CAS Number : 1030390-38-5

This compound features two amino groups attached to a cyclopentane ring, which contributes to its unique stereochemical properties and biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study conducted on several human cancer cell lines demonstrated the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| A549 (Lung) | 12.3 | Inhibition of cell proliferation |

| HeLa (Cervical) | 18.5 | Disruption of mitochondrial function |

These findings suggest that the compound can effectively inhibit the growth of cancer cells through multiple mechanisms, primarily by inducing apoptosis and disrupting mitochondrial functions.

Orexin Receptor Antagonism

This compound has also been studied for its role as an orexin receptor antagonist. Orexin receptors are involved in regulating arousal, wakefulness, and appetite.

Research Findings

Research indicates that this compound can selectively bind to orexin receptors, which may have implications for treating conditions such as insomnia and obesity. The following table summarizes its binding affinity:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Orexin 1 | 25 nM |

| Orexin 2 | 30 nM |

The selective antagonism of these receptors could lead to novel therapeutic strategies for managing sleep disorders and metabolic syndromes.

Metal Complexation

The ability of this compound to form stable complexes with metal ions has been explored in various studies. This property is particularly valuable in drug design and development.

Coordination Chemistry

The compound has shown a propensity to form dinuclear complexes with platinum(II), which may enhance its anticancer activity by facilitating DNA cross-linking:

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Platinum(II) | Dinuclear Complex | 6.8 |

This coordination chemistry underlines the potential use of this compound in developing metal-based anticancer drugs.

Propiedades

IUPAC Name |

(1R,2R)-cyclopentane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,6-7H2;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPIEVBBBKESNH-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.